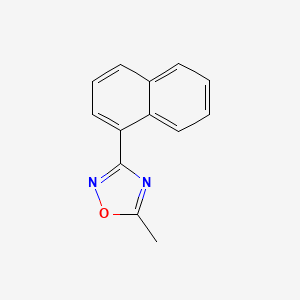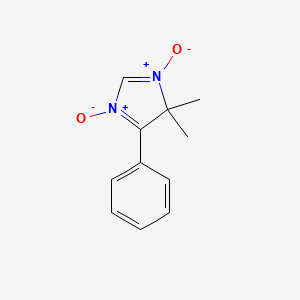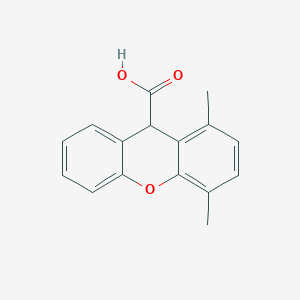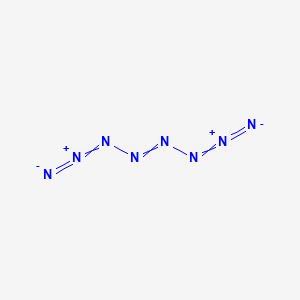
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities. This particular compound is characterized by its unique structure, which includes diethoxy and trimethoxy groups attached to a dihydrobenzofuran core. The compound’s molecular formula is C15H22O6, and it has a molecular weight of 298.33 g/mol .
Vorbereitungsmethoden
The synthesis of 1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and aldehydes.
Reaction Conditions: The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzofuran ring. Common solvents used in the reaction include ethanol and methanol.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofurans.
Wissenschaftliche Forschungsanwendungen
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes. For example, it may inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are critical for cell division and stress response.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
1,1-Diethoxy-4,5,7-trimethoxy-1,3-dihydro-2-benzofuran can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,1-Diethoxy-3-methyl-2-butene and 1,1,1-Trimethoxy-2-chloroethane share structural similarities with this compound
Uniqueness: The presence of both diethoxy and trimethoxy groups in the benzofuran core makes this compound unique.
Eigenschaften
CAS-Nummer |
110361-81-4 |
|---|---|
Molekularformel |
C15H22O6 |
Molekulargewicht |
298.33 g/mol |
IUPAC-Name |
3,3-diethoxy-4,6,7-trimethoxy-1H-2-benzofuran |
InChI |
InChI=1S/C15H22O6/c1-6-19-15(20-7-2)13-10(9-21-15)14(18-5)12(17-4)8-11(13)16-3/h8H,6-7,9H2,1-5H3 |
InChI-Schlüssel |
BFQAJVSSJKSLNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(C2=C(CO1)C(=C(C=C2OC)OC)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



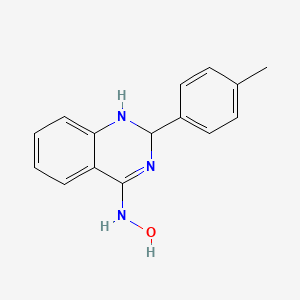
![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
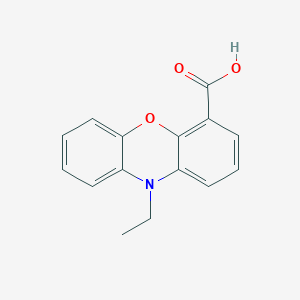
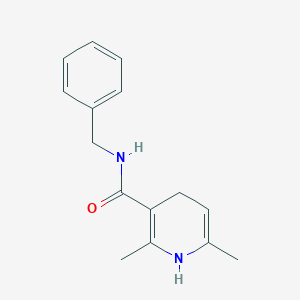

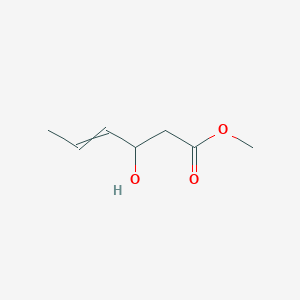
![N-Ethyl-N-methyl-N-[(5-methyl-1H-imidazol-4-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14325581.png)
![{[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methylidene}propanedinitrile](/img/structure/B14325582.png)
![7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14325591.png)
